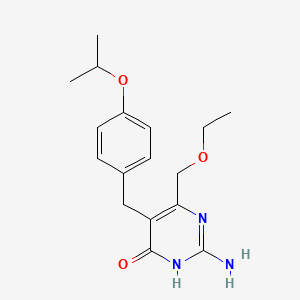
N''-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N'-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
概要
説明
“N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both aromatic and pyrimidinyl groups, suggests potential biological activity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” typically involves the following steps:
Substitution: The attachment of the 2-chloro-4-methylphenyl group.
Coupling: The final coupling with the 4,6-dimethyl-2-pyrimidinyl group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the pyrimidinyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of guanidines are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like diabetes and hypertension.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of agrochemicals.
作用機序
The mechanism of action for “N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE” would likely involve interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrimidinyl group suggests potential binding to nucleic acids or proteins, influencing biological pathways.
類似化合物との比較
Similar Compounds
- N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
- N’‘-ACETYL-N-(2-CHLORO-4-METHYLPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to other guanidines.
特性
IUPAC Name |
N-[(E)-N-(2-chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-9-5-6-14(13(17)7-9)21-16(20-12(4)23)22-15-18-10(2)8-11(3)19-15/h5-8H,1-4H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYVZHWYHODZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B3720474.png)
![6-(2-aminophenyl)-3-[(4-chlorobenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720481.png)

![3-allyl-5-ethyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3720503.png)
![6-(2-aminophenyl)-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3720511.png)
![2-{[5-ethyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3720515.png)
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B3720524.png)
![Methyl 4-({2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B3720540.png)
![4-hydroxy-3-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]chromen-2-one](/img/structure/B3720542.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3720552.png)
![N-methyl-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B3720555.png)
![2-[(benzylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3720567.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 3-methylbenzoate](/img/structure/B3720568.png)
